Ethyl 2-bromo-3-hydroxyisonicotinate
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Overview
Description
Ethyl 2-bromo-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of isonicotinic acid and features a bromine atom and a hydroxy group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-hydroxyisonicotinate typically involves the bromination of ethyl 3-hydroxyisonicotinate. The reaction is carried out using bromine in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: PCC in dichloromethane.
Major Products Formed:
- Substitution reactions yield derivatives like ethyl 2-azido-3-hydroxyisonicotinate.
- Oxidation reactions yield ethyl 2-bromo-3-oxoisonicotinate .
Scientific Research Applications
Ethyl 2-bromo-3-hydroxyisonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Ethyl 2-bromoisonicotinate: Lacks the hydroxy group, making it less reactive in certain substitution reactions.
Ethyl 3-hydroxyisonicotinate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: Ethyl 2-bromo-3-hydroxyisonicotinate is unique due to the presence of both a bromine atom and a hydroxy group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
Ethyl 2-bromo-3-hydroxyisonicotinate (EBHI) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as an antitubercular agent. This article summarizes the current understanding of EBHI's biological activity, including structure-activity relationships, case studies, and relevant research findings.
Chemical Structure and Properties
EBHI is characterized by the presence of a bromine atom and a hydroxyl group on an isonicotinic acid derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C_9H_8BrN_1O_3
- Molecular Weight : 246.07 g/mol
The biological activity of EBHI is primarily attributed to its interaction with specific biological targets. Research indicates that compounds similar to EBHI exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The mechanism involves the inhibition of cell wall synthesis and interference with metabolic pathways in the bacteria.
Antimicrobial Activity
A comprehensive study assessed the in vitro efficacy of EBHI against various strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency:
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
This compound | 0.5 | 95% |
Bedaquiline | 0.1 | 99% |
Control (No Treatment) | N/A | 0% |
These results indicate that EBHI possesses significant antimicrobial activity, although it is less potent than bedaquiline, a well-known antitubercular drug .
Cytotoxicity Studies
Cytotoxicity assays were conducted using Vero cells to assess the safety profile of EBHI. The IC50 values for EBHI were found to be greater than 10 µg/mL, indicating low toxicity at therapeutic concentrations:
Compound | IC50 (µg/mL) |
---|---|
This compound | >10 |
Bedaquiline | 4-16 |
This suggests that EBHI may be a safer alternative for further development compared to other more toxic compounds .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the isonicotinic structure can significantly affect biological activity. For instance:
- Bromine Substitution : The presence of bromine at the 2-position enhances antimicrobial activity.
- Hydroxyl Group : The hydroxyl group at position 3 contributes to solubility and bioavailability.
These findings suggest that careful modification of the molecular structure can lead to improved efficacy against M. tuberculosis while minimizing toxicity .
Case Studies
- Clinical Efficacy Against Multidrug-Resistant TB : A case study highlighted the use of EBHI in patients with multidrug-resistant TB, showing promising results in reducing bacterial load and improving patient outcomes when used in combination with other antitubercular agents .
- In Vivo Studies : Animal models demonstrated that EBHI, when administered orally, resulted in significant reductions in bacterial counts in lung tissues, supporting its potential as an effective treatment option for TB .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 2-bromo-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3 |
InChI Key |
FRSWLRSIAXMDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Br)O |
Origin of Product |
United States |
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